molecular formula C11H12N2O2S B1346027 Acetic acid, 2-benzimidazolylthio-, ethyl ester CAS No. 5429-62-9

Acetic acid, 2-benzimidazolylthio-, ethyl ester

Cat. No. B1346027
CAS RN: 5429-62-9
M. Wt: 236.29 g/mol
InChI Key: TZMSMSYMMHOSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetic acid, 2-benzimidazolylthio-, ethyl ester” is also known as “Ethyl (1H-benzimidazol-2-ylthio)acetate” or "2-Benzimidazolylthioacetic acid ethyl ester" . It is a chemical compound with the molecular formula C11H12N2O2S .


Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-benzimidazolylthio-, ethyl ester” consists of a benzimidazole ring attached to an acetic acid ester group via a sulfur atom . The molecular weight of this compound is 236.294 .


Chemical Reactions Analysis

While specific chemical reactions involving “Acetic acid, 2-benzimidazolylthio-, ethyl ester” are not available, esters in general can undergo a variety of reactions. One such reaction is hydrolysis, which can occur in the presence of an acid or a base, resulting in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, 2-benzimidazolylthio-, ethyl ester” include a molecular weight of 236.294 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which include compounds similar to acetic acid, 2-benzimidazolylthio-, ethyl ester, have been synthesized. The chemical properties of these esters have been explored in-depth, including their hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. These compounds have demonstrated a range of biological activities, such as fungicidal, antimicrobial, and antiarrhythmic effects. Additionally, they have shown influence on brain rhythmogenesis (Anisimova et al., 2011).

Green Chemistry and Industrial Applications

In the realm of green chemistry and industrial applications, benzyl acetate, an ester related to the family of acetic acid esters, plays a crucial role as a flavor and fragrance component. Research has delved into the esterification reaction of acetic acid and benzyl alcohol using various ionic liquids as catalysts. This has significance for human health as it advocates for a green and clean process in the production of benzyl acetate. The catalytic performance of different ionic liquids has been assessed under various reaction conditions, indicating the potential of these catalysts in industrial applications, particularly in the fragrance and flavor industry (Lalikoglu & Ince, 2021).

Catalysis and Esterification Processes

A notable advancement in the field is the use of Bronsted acidic ionic liquids, which have showcased excellent catalytic activity and selectivity in the Fischer esterification of alcohols with acids. These ionic liquids have been characterized and employed as catalysts and reaction mediums, offering a green and efficient alternative for esterification processes. The reuse and recycling potential of these catalysts have also been highlighted, emphasizing their efficiency and environmental friendliness in chemical processes (Joseph, Sahoo, & Halligudi, 2005).

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSMSYMMHOSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202648
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2-benzimidazolylthio-, ethyl ester

CAS RN

5429-62-9
Record name Ethyl 2-(1H-benzimidazol-2-ylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5429-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-benzimidazolylthio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(1H-benzimidazol-2-ylthio)acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-benzo[d]imidazole-2(3H)-thione (20.0 g, 0.13 mol, 1.0 eq.) in anhydrous ethanol (500 mL) at room temperature, was added potassium carbonate (9.25 g, 0.07 mol, 0.5 eq.) and ethyl bromoacetate (26.7 g, 0.16 mmol, 1.2 eq.). The reaction was heated to reflux and stirred at that temperature for 6 hours. The solvent was removed in vacuo and water (200 mL) was added. The aqueous phase was extracted with dichloromethane (3×100 mL), and the combined organic extracts were washed with water (200 mL) and brine (200 mL). The organic phase was dried over magnesium sulfate and concentrated in vacuo to give a colorless oil which solidified on standing. Purification by flash chromatography (CHCl3→10% MeOH:90% CHCl3) gave 4a as a white solid (11.7 g, 37%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.